4-(1-Aminoethyl)-2-methoxyphenol hydrochloride
CAS No.: 24521-34-4
Cat. No.: VC18286696
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24521-34-4 |
|---|---|
| Molecular Formula | C9H14ClNO2 |
| Molecular Weight | 203.66 g/mol |
| IUPAC Name | 4-(1-aminoethyl)-2-methoxyphenol;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO2.ClH/c1-6(10)7-3-4-8(11)9(5-7)12-2;/h3-6,11H,10H2,1-2H3;1H |
| Standard InChI Key | INNXLTUOLJJRLL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC(=C(C=C1)O)OC)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-(1-aminoethyl)-2-methoxyphenol hydrochloride, reflects its substitution pattern: a phenol ring with a methoxy group (-OCH) at position 2 and a 1-aminoethyl group (-CHCHNH) at position 4, stabilized as a hydrochloride salt. The canonical SMILES representation, CC(C1=CC(=C(C=C1)O)OC)N.Cl, illustrates this arrangement.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 24521-34-4 | |
| Molecular Formula | ||
| Molecular Weight | 203.66 g/mol | |
| IUPAC Name | 4-(1-aminoethyl)-2-methoxyphenol; hydrochloride | |
| SMILES | CC(C1=CC(=C(C=C1)O)OC)N.Cl | |
| InChI Key | INNXLTUOLJJRLL-UHFFFAOYSA-N |
Synthesis and Manufacturing
Purification and Quality Control
High-performance liquid chromatography (HPLC) is commonly employed to verify purity, with commercial batches achieving ≥98% purity . The hydrochloride salt’s hygroscopic nature necessitates storage under inert atmospheres to prevent degradation .
Applications in Scientific Research
Medicinal Chemistry
The compound’s dual functionality—phenolic hydroxyl and primary amine—makes it a valuable building block for drug discovery. Phenolic derivatives are frequently explored for antioxidant, antimicrobial, and neuroprotective properties. For instance, structurally similar compounds like methoxytyramine (CAS 554-52-9) are studied as dopamine metabolites and biomarkers for neuroendocrine tumors .
Industrial Applications
As an intermediate, 4-(1-aminoethyl)-2-methoxyphenol hydrochloride facilitates the synthesis of complex molecules in agrochemicals and materials science. Its amine group can participate in condensation reactions to form Schiff bases, which are precursors for coordination polymers.
Biological Activity and Mechanistic Insights
Antioxidant Properties
Phenolic compounds often scavenge free radicals via hydrogen atom transfer. The electron-donating methoxy group could enhance this activity, positioning the compound as a candidate for oxidative stress mitigation.
| Parameter | Detail | Source |
|---|---|---|
| Physical Form | Light beige crystalline powder | |
| Purity | ≥98% (HPLC) | |
| Storage Recommendations | Room temperature, dry environment |
Future Research Directions
Mechanistic Studies
Elucidating the compound’s interaction with biological targets (e.g., enzymes, receptors) through in vitro assays could reveal therapeutic potential. Molecular docking studies may predict affinity for dopaminergic or adrenergic receptors.
Derivative Development
Functionalizing the amine or hydroxyl groups could yield derivatives with enhanced solubility or bioactivity. For example, acylating the amine might improve blood-brain barrier penetration for neurological applications.
Industrial Optimization
Developing scalable synthesis routes and green chemistry protocols will be critical for industrial adoption. Continuous flow reactors or biocatalytic methods could reduce waste and improve yield.
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